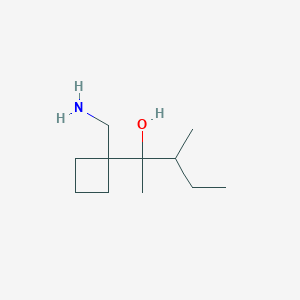
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol is an organic compound with a complex structure that includes a cyclobutyl ring, an aminomethyl group, and a methylpentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the aminomethyl and methylpentanol groups. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using suitable precursors.
Aminomethyl Group Introduction: This step may involve the use of aminating agents to introduce the aminomethyl group onto the cyclobutyl ring.
Methylpentanol Chain Addition: The final step involves the addition of the methylpentanol chain, which can be achieved through various organic reactions such as alkylation or reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme interactions or metabolic pathways.
Medicine: Potential therapeutic applications could be explored, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can interact with various enzymes or receptors, potentially modulating their activity. The cyclobutyl ring and methylpentanol chain may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Contains a cyclobutyl ring with an amine group.
3-Methylpentan-2-ol: A simpler alcohol with a similar carbon chain structure.
Aminomethylcyclobutane: A compound with a similar aminomethyl group on a cyclobutyl ring.
Uniqueness
2-(1-(Aminomethyl)cyclobutyl)-3-methylpentan-2-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and methylpentanol chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclobutyl]-3-methylpentan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-4-9(2)10(3,13)11(8-12)6-5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
KXUDBHVOICNVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C1(CCC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















